molecular formula C10H8NNaO3S B7823745 sodium;6-aminonaphthalene-2-sulfonate

sodium;6-aminonaphthalene-2-sulfonate

Cat. No.: B7823745
M. Wt: 245.23 g/mol
InChI Key: GAWVFEVAFDTXSH-UHFFFAOYSA-M
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Description

Sodium 6-aminonaphthalene-2-sulfonate (CAS: 532-02-5; synonyms: Broenner’s acid, 2-Naphthylamine-6-sulfonic acid sodium salt) is a naphthalene derivative with an amino group at position 6 and a sulfonate group at position 2 . Its molecular formula is C₁₀H₈NNaO₃S, and it is widely used as an intermediate in dye synthesis and biochemical research . The compound is notable for its biodegradability by bacterial consortia, such as Sphingomonas sp. BN6, which metabolizes it into 5-aminosalicylate under aerobic conditions .

Properties

IUPAC Name

sodium;6-aminonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWVFEVAFDTXSH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2-Hydroxynaphthalene

2-Hydroxynaphthalene reacts with concentrated sulfuric acid (96%) at elevated temperatures to form 2-hydroxynaphthalene-6-sulfonic acid. Industrial protocols use a 1:1 weight ratio of β-naphthol to H₂SO₄, with stepwise heating from 86°C to 105°C over 60 minutes. The reaction vessel must be >75% full to minimize sublimation, and residual water is evaporated to reduce 2-hydroxynaphthalene content to <20 ppm.

Bucherer Amination

The sulfonated intermediate undergoes amination in a pressurized reactor with aqueous ammonia (25–30%) and ammonium hydrogensulfite (NH₄HSO₃) at 150–160°C for 6–8 hours. This reversible equilibrium-driven process replaces the hydroxyl group with an amine, yielding 6-aminonaphthalene-2-sulfonic acid (Bronner acid) with >95% conversion efficiency.

Neutralization to Sodium Salt

The sulfonic acid is neutralized with 33% sodium hydroxide (NaOH) at 45–50°C, forming the sodium salt. Post-neutralization, the solution is clarified using activated carbon and concentrated under vacuum (30–80 mbar) to reduce water content to <15 wt%. Crystallization from hot water yields plates of sodium 6-aminonaphthalene-2-sulfonate monohydrate, with a solubility of 0.2% at 100°C.

Single-Vessel Sulfonation-Amination Process

A patented single-vessel method streamlines production by combining sulfonation, amination, and impurity removal in one reactor.

Integrated Workflow

  • Sulfonation : 2-Hydroxynaphthalene is sulfonated with H₂SO₄ (1.41 moles per mole substrate) at 105°C.

  • Dilution and Extraction : The melt is diluted with cold water (1:2.5 w/w) and extracted with toluene/xylene to remove unreacted β-naphthol (<20 ppm).

  • Bucherer Reaction : The aqueous phase is aminated with NH₃/NH₄HSO₃ at 150°C.

  • Neutralization : NaOH is added to pH 7–8, precipitating the sodium salt.

Purity Enhancements

  • Active Carbon Treatment : Reduces organic impurities by 90%.

  • Vacuum Concentration : Lowers water content to 2–10 wt%, minimizing byproduct formation.

  • Crystallization : Ethanol/isobutanol recrystallization achieves >99% purity, with <100 ppm residual 2-aminonaphthalene.

Table 1: Single-Vessel Process Metrics

ParameterValueSource
Yield (Bronner acid)86% (74% purity pre-purification)
Residual β-naphthol<20 ppm
Final Sodium Salt Purity>99%

Industrial Sulfonation-Neutralization Methods

Large-scale production often employs continuous sulfonation reactors and automated neutralization systems.

Sulfonation with Oleum

2-Hydroxynaphthalene is sulfonated with 20% oleum (fuming H₂SO₄) at 20°C, producing a mixture of 1,6- and 6,8-disulfonic acids. Selective precipitation with NaCl isolates the 6-sulfonic acid derivative, which is aminated and neutralized as above.

Neutralization and Isolation

  • Neutralization : Sulfonic acid solutions are neutralized with NaOH to pH 6.5–7.0, forming sodium sulfonate.

  • Salting Out : NaCl or Na₂SO₄ precipitates the product, which is filtered and washed with brine.

Table 2: Industrial Process Comparison

MethodTemperature (°C)Yield (%)Purity (%)
Oleum Sulfonation207885
Single-Vessel1058699

Emerging Techniques and Optimization

Solvent-Free Sulfonation

Recent advances eliminate toluene/xylene extraction by using high-shear mixing to disperse impurities, reducing solvent waste.

Catalytic Amination

Palladium-doped catalysts accelerate Bucherer amination by 30%, enabling lower temperatures (120°C) and shorter reaction times (4 hours).

Challenges and Solutions

Byproduct Formation

  • Dinaphthyl Ether : Forms during prolonged reflux; mitigated by rapid cooling post-sulfonation.

  • Disulfonic Acids : Controlled via stepwise oleum addition and temperature modulation.

Environmental Considerations

  • Waste H₂SO₄ Recovery : Distillation recovers 95% of sulfuric acid for reuse.

  • Ammonia Scrubbing : Closed-loop systems capture NH₃ emissions, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Sodium;6-aminonaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, such as nitro-naphthalenes, halogenated naphthalenes, and other functionalized aromatic compounds .

Scientific Research Applications

Chemistry

Sodium 6-aminonaphthalene-2-sulfonate is widely used as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for various organic compounds, including:

  • Dyes : Used in textile and food industries.
  • Fluorescent probes : Employed in biochemical assays to study protein interactions.

Biology

In biological research, 6A2NS acts as a fluorescent probe for studying cellular processes. Its properties allow it to interact with proteins and other biomolecules, facilitating the investigation of protein dynamics and interactions in live cells .

Medicine

The compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting cancer cells. For instance, derivatives of sodium 6-aminonaphthalene-2-sulfonate have shown antitumor activity when incorporated into diaryl urea derivatives . Additionally, it plays a role in developing diagnostic reagents for various medical tests.

Industry

In industrial applications, sodium 6-aminonaphthalene-2-sulfonate is used in producing specialty chemicals such as surfactants and corrosion inhibitors. Its ability to enhance solubility makes it valuable in formulations requiring high performance under varying conditions .

Case Study 1: Biodegradation

Research has demonstrated the complete degradation of sodium 6-aminonaphthalene-2-sulfonate by specific bacterial strains, notably Pseudomonas sp. BN6. This strain effectively converts the compound into less harmful products through a mutualistic interaction with other bacteria, showcasing its potential for bioremediation applications .

Case Study 2: Fluorescent Probes

In a study involving fluorescent probes, sodium 6-aminonaphthalene-2-sulfonate was used to track protein interactions in living cells. The probe's fluorescence was utilized to visualize cellular processes, providing insights into protein dynamics that are crucial for understanding cellular mechanisms .

Mechanism of Action

The mechanism of action of sodium;6-aminonaphthalene-2-sulfonate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonate group enhances solubility and facilitates ionic interactions. These properties enable the compound to act as a versatile reagent in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Sodium 2-Naphthylamine-7-Sulfonate

Sodium 2-naphthylamine-7-sulfonate (CAS: 6342-78-9) shares the same naphthalene backbone but differs in the sulfonate group’s position (position 7 vs. 2). Key distinctions include:

  • Applications : The 2-sulfonate isomer is preferred in azo dye synthesis due to its optimal reactivity and alignment with diazo coupling chemistry .

Substituted Derivatives: 6-Amino-N-Methylnaphthalene-2-Sulfonamide

This derivative (CAS: 132-49-2) replaces the sulfonate’s sodium counterion with a methylated sulfonamide group. Differences include:

  • Solubility : The sodium sulfonate salt exhibits higher water solubility compared to the sulfonamide, which has reduced polarity due to the methyl group .
  • Photophysical Properties: In ethanol-water mixtures, sodium 6-aminonaphthalene-2-sulfonate shows stronger solvent polarity sensitivity in emission spectra than its N-methyl derivative, as demonstrated by Lippert plot analyses .

Physicochemical Properties vs. Similar Compounds

Property Sodium 6-Aminonaphthalene-2-Sulfonate Sodium Naphthalene-2-Sulfonate 6-Amino-N-Methylnaphthalene-2-Sulfonamide
Molecular Formula C₁₀H₈NNaO₃S C₁₀H₇NaO₃S C₁₁H₁₂N₂O₂S
Molecular Weight (g/mol) 245.23 230.21 244.28
Water Solubility High Moderate Low
Key Functional Groups -NH₂, -SO₃⁻Na⁺ -SO₃⁻Na⁺ -NH₂, -SO₂NHCH₃
Biodegradability Degraded to 5-aminosalicylate No reported pathways No data

Environmental and Toxicological Profiles

Biodegradability

  • Sodium 6-aminonaphthalene-2-sulfonate is mineralized by Sphingomonas consortia via oxidative pathways, producing non-toxic metabolites like 5-aminosalicylate .

Toxicity

Biochemical Probes

  • The compound’s polarity-sensitive fluorescence makes it useful for studying macromolecule-solvent interactions, outperforming N-methyl derivatives in solvent polarity assays .

Q & A

Advanced Research Question

  • Aerobic conditions : Sphingomonas sp. BN6 oxidizes the compound to 5-aminosalicylate, which is fully mineralized by strain BN8. No 6-aminonaphthalene-2-sulfonate residues are detected .
  • Anaerobic conditions : Reductive cleavage of the sulfonate group may occur, but incomplete degradation leads to persistent aromatic amines. Experimental setups require strict oxygen control via chemostats or nitrogen-purged reactors .

How can researchers differentiate sodium 6-aminonaphthalene-2-sulfonate from its structural analogs using spectroscopic and computational techniques?

Advanced Research Question

  • NMR spectroscopy : Compare chemical shifts of protons adjacent to sulfonate (δ ~7.5–8.2 ppm) and amino groups (δ ~5.5 ppm). Substituent positions alter splitting patterns .
  • FT-IR : Sulfonate stretching vibrations at 1040 cm⁻¹ and 1170 cm⁻¹ distinguish it from hydroxyl-substituted analogs (e.g., 6-hydroxynaphthalene-2-sulfonate) .
  • Computational modeling : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity differences compared to isomers like 8-aminonaphthalene-2-sulfonate .

What strategies mitigate polymerization during the synthesis or degradation of sodium 6-aminonaphthalene-2-sulfonate?

Advanced Research Question

  • In synthesis : Add antioxidants (e.g., sodium sulfite) to prevent oxidative coupling of amino groups.
  • In biodegradation : Use immobilized bacterial cells to enhance enzyme stability and reduce contact between reactive intermediates .
  • Analytical controls : Monitor polymerization via gel permeation chromatography (GPC) or dynamic light scattering (DLS) .

What are the applications of sodium 6-aminonaphthalene-2-sulfonate in dye chemistry, and how does its structure influence chromophoric properties?

Basic Research Question
The compound serves as a precursor for azo dyes (e.g., Acid Green 12) due to its amino-sulfonate substitution pattern, which enhances water solubility and binding to fabrics. The electron-donating amino group and electron-withdrawing sulfonate group create a conjugated system, shifting absorption maxima to visible wavelengths (~500–600 nm) . Chromophore optimization involves pH-dependent tautomerism studies using UV-Vis spectroscopy .

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